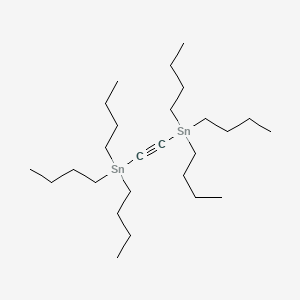

Bis(tributylstannyl)acetylene

説明

Significance and Role as a Versatile Organometallic Building Block in Organic Synthesis and Materials Science

Bis(tributylstannyl)acetylene serves as a crucial and adaptable building block in both organic synthesis and the development of advanced materials. chemimpex.com Its utility stems from the presence of two reactive tin-carbon (Sn-C) bonds, making it a cornerstone reagent for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. researchgate.net This capability allows for the precise formation of carbon-carbon bonds, a fundamental process for constructing complex organic molecules and polymers. chemimpex.comresearchgate.net

In the realm of organic synthesis , the compound is employed to create conjugated aryl and vinyl acetylenes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. researchgate.net Its ability to act as a precursor in palladium-catalyzed reactions facilitates the creation of intricate molecular architectures. acs.org

In materials science , this compound is instrumental in the synthesis of novel functional materials. chemimpex.com Researchers utilize it to produce organotin polymers with applications in coatings and adhesives. chemimpex.com Furthermore, it is a key component in the fabrication of conjugated polymers for organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. chemimpex.comresearchgate.net A notable application involves its reaction with brominated naphthalene (B1677914) diimides (NDIs) to create alkyne-linked NDI polymers, which are significant in the development of functional nanomaterials. researchgate.net Its role as a precursor extends to thin-film deposition and the manufacturing of LEDs. americanelements.com

The compound's physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 994-71-8 |

| Molecular Formula | C26H54Sn2 |

| Molecular Weight | 604.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.147 g/mL at 25 °C |

| Refractive Index | n20/D 1.493 |

| Linear Formula | [CH3(CH2)3]3SnC≡CSn[(CH2)3CH3]3 |

Data sourced from multiple references. chemimpex.comamericanelements.combiosynth.comsigmaaldrich.com

Historical Context and Evolution of Stannylacetylene Chemistry

The field of organotin chemistry, to which stannylacetylenes belong, has a rich history dating back to 1849, when Edward Frankland isolated the first organotin compound, diethyltin (B15495199) diiodide. lupinepublishers.comlupinepublishers.comwikipedia.org However, the formal beginning of organotin chemistry is often attributed to Carl Löwig's 1852 report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. lupinepublishers.comlupinepublishers.com For many decades, these compounds were primarily of academic interest.

It wasn't until the 1930s and particularly the 1950s, with the work of van der Kerk and his colleagues, that the commercial applications of organotin compounds began to expand rapidly. lupinepublishers.comlupinepublishers.com Their primary uses emerged as stabilizers for polymers like polyvinyl chloride (PVC), as catalysts, and as biocides. lupinepublishers.comlupinepublishers.comwikipedia.org The development of Grignard reagents and organoaluminium compounds provided robust industrial methods for creating tin-carbon bonds, essential for producing tetraorganotin compounds. lupinepublishers.comlupinepublishers.comwikipedia.org

Within this broader context, stannylacetylenes, or alkynylstannanes, emerged as a specialized class of reagents. Their development was driven by the need for stable and effective acetylene (B1199291) synthons in cross-coupling reactions. The Stille reaction, which utilizes organotin compounds, became a powerful tool for forming carbon-carbon bonds, and stannylacetylenes proved to be excellent partners in these transformations. The synthesis of this compound itself can be achieved through various methods, including the reaction of tributylethynylstannane. orgsyn.org The stability of these reagents, which can often withstand distillation and chromatography, contributed to their widespread adoption in synthetic laboratories. orgsyn.org

Scope and Research Trajectories of this compound Investigations

Current and future research involving this compound is focused on leveraging its unique reactivity to create increasingly complex and functional materials. The major research trajectories include the synthesis of advanced polymers, the development of novel molecular electronics, and its application as a versatile intermediate in complex chemical syntheses.

Key Research Areas:

| Research Area | Description of this compound's Role | Key Findings & Applications |

|---|---|---|

| Conjugated Polymers | Acts as a monomer in Stille coupling polymerization reactions. researchgate.net | Synthesis of alkyne-linked polymers with unique optoelectronic properties for use in OLEDs and OPVCs. chemimpex.comresearchgate.net |

| Molecular Electronics | Used to create acetylene-bridged dimers and oligomers of electron-accepting units like benzo[1,2-c;4,5-c']bis chemimpex.comwikipedia.orgsmolecule.comthiadiazole (BBT). sci-hub.box | Development of stable diradicaloids with potential applications in organic conductors and near-infrared (NIR) dyes. sci-hub.box |

| Functional Nanomaterials | Serves as a building block for core-functionalized naphthalenediimides (cNDIs). researchgate.net | Creation of novel materials for anion sensing and battery technology. researchgate.net |

| Complex Organic Synthesis | Functions as a versatile coupling intermediate for constructing poly(metallaacetylide) tethers and "star-shaped" glycodendrimers. acs.orgscispace.com | Provides a flexible approach to new conjugates and complex molecular architectures. researchgate.net |

| Catalysis | Employed as a catalyst or precursor in reactions that form carbon-carbon bonds. chemimpex.com | Facilitates the synthesis of fine chemicals. chemimpex.com |

Investigations are also exploring its use in creating novel frameworks, such as covalent organic frameworks (COFs), for applications like hydrogen storage. wgtn.ac.nz The ability to use this compound in one-pot, multi-step reaction cascades, such as Sonogashira-cyclization-coupling sequences, is another active area of research aimed at improving synthetic efficiency. acs.org As researchers continue to push the boundaries of materials science and organic synthesis, the demand for versatile and reliable building blocks like this compound is expected to grow.

Structure

2D Structure

特性

IUPAC Name |

tributyl(2-tributylstannylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUONNQGFXOEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308347 | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-71-8 | |

| Record name | 994-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis Tributylstannyl Acetylene

Direct Stannylation Approaches to 1,2-Bis(tributylstannyl)ethyne

Direct stannylation methods provide a straightforward route to bis(tributylstannyl)acetylene by forming the carbon-tin bonds directly on an acetylene (B1199291) synthon.

Alkynylation of Calcium Carbide Derivatives with Tributyltin Chlorides

The use of calcium carbide (CaC₂) as an inexpensive and sustainable acetylene source has gained traction in organic synthesis. nih.govmagtech.com.cn This approach circumvents the need for handling gaseous acetylene. magtech.com.cn In the context of producing silylated acetylene derivatives, which shares mechanistic principles, the direct reaction of calcium carbide with an appropriate electrophile, such as N‐(trimethylsilyl)imidazole in the presence of a copper catalyst, has been demonstrated. researchgate.net While not directly reported for this compound, the principle of using calcium carbide as a solid acetylide source presents a potential pathway. The reaction would theoretically involve the in situ generation of an acetylide from calcium carbide, which then reacts with tributyltin chloride. This method offers the advantages of using a readily available and cost-effective starting material. nih.gov

Synthesis from Lithium Chloroacetylide

An alternative direct stannylation approach involves the use of lithium chloroacetylide. This method has been noted as a procedure for preparing (E)-1,2-Bis(tributylstannyl)ethylene, a related compound. orgsyn.org The synthesis of this compound can be achieved through the reaction of a suitable acetylene derivative with tributylstannyl halides. smolecule.com A common strategy involves the deprotonation of a terminal alkyne using a strong base like butyllithium, followed by the addition of tributyltin chloride. smolecule.com This two-step process, involving the formation of a lithium acetylide intermediate followed by nucleophilic substitution at the tin center, is a fundamental method for creating carbon-tin bonds. smolecule.com

Catalytic Bis(stannylation) of Terminal Alkynes

Catalytic methods offer an atom-efficient and milder alternative to stoichiometric reactions for the synthesis of bis(stannylated) compounds.

Palladium-Isonitrile Catalyst Complexes and Hexaalkylditins in Mild Conditions

A significant advancement in the synthesis of bis(stannylated) alkynes is the use of palladium-isonitrile catalyst complexes. nih.govacs.org This method employs a hexaalkylditin, such as hexabutylditin, as the stannyl (B1234572) group transfer reagent in a mild and atom-efficient catalytic process. nih.govacs.org The reaction proceeds under ambient temperature and does not require heating or the use of radical inhibitors. acs.org The palladium-isonitrile catalyst complex is air-stable and can be easily prepared from commercially available starting materials. acs.org This methodology exhibits good functional group tolerance, accommodating amines, carbamates, silyl (B83357) ethers, and esters. acs.orguni-regensburg.de The use of hexabutylditin is advantageous as it is easier to handle than reagents like tri-n-butyltin hydride. acs.org

Table 1: Palladium-Isonitrile Catalyzed Bis(stannylation) of Various Alkynes

| Alkyne Substrate | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 1-Phenyl-1,2-bis(tributylstannyl)ethene | 85 |

| 1-Octyne | 1,2-Bis(tributylstannyl)-1-octene | 80 |

| Propargyl alcohol | 1,2-Bis(tributylstannyl)-2-propen-1-ol | 75 |

| 3-Butyn-1-ol | 4-Hydroxy-1,2-bis(tributylstannyl)-1-butene | 72 |

Data compiled from research findings on palladium-isonitrile catalyzed bis(stannylation). Yields are approximate and can vary based on specific reaction conditions.

Mechanistic Insights into Stannyl Group Transfer during Catalytic Processes

The mechanism of transition metal-catalyzed reactions involving metalloids like tin is a crucial area of study. acs.org In the context of palladium-catalyzed bis(stannylation), the process is believed to involve the formation of transition metal-metalloid bonds as reactive intermediates. acs.org For palladium-catalyzed reactions, a plausible cycle involves the oxidative addition of the hexaalkylditin to a Pd(0) complex. This is followed by the coordination of the alkyne to the palladium center. Subsequent migratory insertion of the alkyne into a Pd-Sn bond and reductive elimination would then yield the bis(stannylated) product and regenerate the Pd(0) catalyst. The specific role of the isonitrile ligand is to stabilize the palladium catalyst and facilitate the catalytic cycle. acs.org In related palladium-catalyzed carboxylation of allyl stannanes, transmetalation between tin and palladium can be the rate-determining step. capes.gov.br

Reactivity Patterns and Transformative Organic Reactions Involving Bis Tributylstannyl Acetylene

Palladium-Catalyzed Cross-Coupling Reactions

The Stille coupling, a palladium-catalyzed reaction between an organotin compound and an organohalide or pseudohalide, stands as the cornerstone of Bis(tributylstannyl)acetylene's synthetic utility. organic-chemistry.org This reaction's tolerance for a wide array of functional groups makes it an invaluable tool for constructing complex molecular architectures. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net

The double Stille coupling of this compound with two equivalents of an aryl halide is a powerful and widely employed method for the synthesis of diarylacetylenes. researchgate.net This approach provides a direct and often high-yielding route to symmetrical acetylenic compounds, serving as a safer and more convenient alternative to using gaseous acetylene (B1199291). researchgate.netresearchgate.net

The reaction of this compound with two equivalents of an aryl iodide or bromide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, affords symmetrical diarylacetylenes in good yields. researchgate.netresearchgate.net This one-step protocol has been successfully applied to a variety of aryl halides. researchgate.net For instance, the coupling of various iodobenzoates with this compound using a Pd(PPh₃)₂Cl₂ catalyst has been shown to produce diarylacetylenes in moderate yields. cas.cz The reaction conditions are often mild, and in some cases, the product conveniently crystallizes from the reaction mixture upon cooling. researchgate.net This methodology is particularly noted for producing diarylacetylenes with high fluorescence quantum yields, especially those with naphthyl and biphenyl (B1667301) substituents. researchgate.net

| Aryl Halide | Catalyst | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-iodobenzoate | Pd(PPh₃)₂Cl₂ | Piperidine, 80 °C | Dimethyl 2,2'-(ethyne-1,2-diyl)dibenzoate | 56% | cas.cz |

| Various Aryl Iodides | Pd(PPh₃)₄ | Toluene, Reflux, 100 °C | Symmetrical Diarylacetylenes | Good yields | researchgate.net |

| 2-Iodobenzyl alcohol | Pd(PPh₃)₄ | Diisopropylamine | 1,2-Bis(2-(hydroxymethyl)phenyl)acetylene | Good to excellent | cas.cz |

This compound is instrumental in the synthesis of conjugated polymers and functional materials based on complex aromatic systems like pyromellitic diimides (PyDI) and naphthalene (B1677914) diimides (NDI). These materials are of significant interest for applications in organic electronics. researchgate.netacs.org

The Stille coupling reaction between a dibrominated NDI derivative, specifically N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic diimide, and this compound yields novel alkyne-linked NDI polymers. researchgate.netnih.gov This one-step procedure is a simple and efficient method for generating large quantities of these materials. researchgate.netacs.org The resulting polymers exhibit strong absorption across the visible spectrum and into the near-IR region. acs.org Alternatively, the reaction can be controlled to produce a stannylated diyne building block, which offers a flexible route to other NDI conjugates and polymers. researchgate.netnih.gov

Similarly, solution-processable PyDI-acetylene-based conjugated homopolymers have been synthesized by reacting 3,6-dibromo-N,N'-dialkyl pyromellitic diimides with this compound under Stille coupling conditions. acs.orgresearchgate.net These polymers show potential as n-channel semiconductors in organic field-effect transistors (OFETs), with one derivative exhibiting an electron mobility of about 2 × 10⁻⁴ cm² V⁻¹ s⁻¹. acs.org

| Substrate | Coupling Partner | Product Type | Application/Property | Reference |

|---|---|---|---|---|

| Dibromo-Naphthalene Diimide (Br₂-NDI) | This compound | Alkyne-linked NDI polymer | Organic electronics, strong visible/near-IR absorption | researchgate.netacs.org |

| Dibromo-Naphthalene Diimide (Br₂-NDI) | This compound | Stannylated diyne NDI building block | Versatile intermediate for NDI conjugates | researchgate.netnih.gov |

| 3,6-Dibromo-N,N'-dialkyl Pyromellitic Diimide | This compound | PyDI-acetylene homopolymer | n-Channel organic field-effect transistors (OFETs) | acs.orgresearchgate.net |

The synthesis of acetylene-linked perylene (B46583) bisimide (PBI) dimers can be efficiently achieved using Stille coupling. The reaction between a bromo-PBI derivative and this compound provides a more convergent route compared to multi-step Sonogashira couplings. researchgate.net For example, the coupling of a bromo-PBI with bis(trimethylstannyl)acetylene, a close analogue, in a toluene/DMF solvent mixture under reflux, yielded the desired alkynyl-linked PBI dimer in yields comparable to other methods. researchgate.net This strategy reduces the number of synthetic steps required to create these important dye molecules, which are widely investigated for their application as fluorophores, color pigments, and electron acceptors in organic electronics. researchgate.net

This compound serves as a key reagent in the synthesis of acetylene-bridged porphyrin and subporphyrin dimers. These dimers are studied for their unique electronic and photophysical properties arising from the effective conjugation between the macrocyclic units. researchgate.net A double-headed Stille coupling between a bromo-porphyrin and this compound under palladium catalysis is an effective method for creating these structures. qut.edu.au

For example, a β-to-β ethynylene-bridged Ni(II) porphyrin dimer was synthesized via a two-fold Stille coupling reaction of 2-iodo-5,10,15-tris(3,5-di-tert-butylphenyl)porphyrin nickel(II) complex with half an equivalent of this compound. semanticscholar.org Similarly, acetylene-bridged BIII-subporphyrin dimers have been prepared by reacting a meso-bromo BIII subporphyrin with this compound using a Pd(PPh₃)₄ catalyst, though in some cases yields were modest. researchgate.netresearchgate.net These acetylene-bridged dimers exhibit significantly red-shifted absorption and fluorescence spectra, indicating strong electronic communication through the acetylene linker. researchgate.net

| Porphyrin Precursor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| meso-Bromo BIII subporphyrin | Pd(PPh₃)₄, THF, 70 °C | Acetylene-bridged BIII subporphyrin dimer | 8% | researchgate.net |

| 2-Iodo-Ni(II) porphyrin complex | Pd Catalyst | β-to-β ethynylene-bridged Ni(II) porphyrin dimer | Not specified | semanticscholar.org |

| Gold bromoporphyrin | Pd Catalyst, CuI, DMF | Homometallic gold porphyrin dimer | 52% | qut.edu.au |

The Stille coupling involving this compound has been incorporated into elegant strategies for the total synthesis of complex natural products and their analogues, particularly bis-indole alkaloids. nih.govrsc.org These natural products often exhibit potent biological activities. rsc.org

In an approach toward the synthesis of Lycogarubin C, a Diels-Alder reaction between dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and this compound first yielded a key diazine intermediate in high yield (97%). nih.gov A subsequent double Stille coupling of this diazine with a 3-iodo-indole derivative successfully formed the desired 4,5-bis(indol-3-yl)-1,2-diazine core structure in a good yield of 70%. nih.gov This sequence highlights the utility of this compound in constructing complex heterocyclic frameworks by first participating in a cycloaddition and then serving as a scaffold for a double cross-coupling. nih.govresearchgate.net

Stille Coupling with Aryl Halides for Alkyne Derivatization

Reactions with Organometallic Reagents

The interaction of this compound with various organometallic reagents is a cornerstone of its synthetic utility. These reactions often proceed with high levels of control over stereochemistry and regiochemistry, providing access to a diverse array of organometallic and organic structures.

Stannylcupration, the addition of a stannylcuprate reagent across a carbon-carbon multiple bond, is a powerful method for the synthesis of vinylstannanes. kyoto-u.ac.jp In the context of this compound, these reactions offer a pathway to highly functionalized and stereodefined alkenes. acs.org The reaction of higher-order cyanostannylcuprates with acetylenes typically proceeds in a syn-stereospecific manner. acs.org For instance, the reaction of a mixed higher-order cyano-alkyl-tributylstannylcuprate with trimethylsilylacetylene (B32187) leads to the formation of an E-vinylsilylstannane. acs.org

While stannylcupration of terminal alkynes is a well-established method, the reaction with disubstituted acetylenes like this compound can be more complex. The regioselectivity of the addition is influenced by the nature of the substituents on the acetylene and the specific cuprate (B13416276) reagent used. researchgate.net Research has shown that the addition of tributylstannyl cyano cuprate to N-protected γ-amino acetylenic esters can be controlled to achieve specific regio- and stereoisomers, which can then be cyclized to form 4-stannylated pyrrolin-2-ones. researchgate.net

The resulting vinylcuprate intermediates from stannylcupration are themselves valuable synthetic intermediates that can be trapped with various electrophiles to introduce additional functional groups with high regiospecificity. acs.org However, the reactivity of these intermediates can be influenced by the electrophile. For example, while many electrophiles react cleanly, the use of methyl iodide can lead to a decrease in regioselectivity. acs.org

| Acetylene Substrate | Cuprate Reagent | Electrophile | Major Product | Key Observation | Reference |

|---|---|---|---|---|---|

| Trimethylsilylacetylene | Mixed higher-order cyano-alkyl-tributylstannylcuprates | Various electrophiles | E-vinylsilylstannane | Generally high regioselectivity. | acs.org |

| Trimethylsilylacetylene | Mixed higher-order cyano-alkyl-tributylstannylcuprates | Methyl iodide | Mixture of regioisomers | Reaction is not very regioselective. | acs.org |

| N-protected γ-amino acetylenic esters | Tributylstannyl cyano cuprate | - (Cyclization) | 4-Stannylated pyrrolin-2-ones | Regio- and stereoselectivity is dependent on substrate and reaction conditions. | researchgate.net |

This compound readily reacts with transition metal carbonyl complexes, most notably dicobalt octacarbonyl, to form stable complexes. ereztech.com These reactions are significant as they can protect the acetylene moiety, allowing for transformations on other parts of the molecule. The resulting cobalt-complexed alkynes can then be subjected to various synthetic manipulations. The synthesis of nitroalkyne transition metal complexes has been explored, though direct nitration of this compound was unsuccessful. escholarship.org The complexation of acetylenes with cobalt carbonyls is known to influence the electronic properties of the alkyne, which can be observed through changes in NMR spectra. escholarship.org

Functionalization and Derivatization Strategies of the Alkyne Moiety

The central alkyne unit of this compound is a key site for a variety of functionalization and derivatization reactions, enabling the synthesis of a wide range of organic structures.

The hydration of the acetylene moiety in derivatives of this compound can lead to the formation of ketones. acs.orgnih.gov This transformation is a valuable method for introducing a carbonyl group into a molecule. However, the hydration of acetylenes derived from this compound can be challenging. acs.orgnih.gov For instance, the hydration of bis(rhodamine) acetylenes, synthesized from this compound, was found to be sluggish under various standard conditions. acs.orgnih.gov The formation of regioisomeric ketones was only achieved under harsh conditions, using a large excess of water, trifluoromethanesulfonic acid as the reagent, and propionic acid as the solvent at 140 °C. acs.orgnih.gov The reaction is believed to proceed through the formation of vinyl esters, which are then hydrolyzed to the corresponding ketones. acs.orgnih.gov

| Catalyst/Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Nafion NR50, Ga(F3CSO3)3, or CF3SO3H in CF3CH2OH | - | Sluggish reaction, no significant ketone formation. | acs.orgnih.gov |

| HSO3F (magic acid), Nafion NR50, Nafion 117, or p-toluenesulfonic acid | - | No ketone formation observed. | acs.orgnih.gov |

| Excess water, trifluoromethanesulfonic acid (TfOH), propionic acid | 140 °C | Formation of regioisomeric ketones. | acs.orgnih.gov |

The tributylstannyl groups of this compound can be selectively removed in destannylation reactions, providing a method for controlled functionalization. For example, treatment of this compound with nitrosonium tetrafluoroborate (B81430) (NO₂BF₄) in pentane (B18724) resulted in destannylation to yield (tributylstannyl)acetylene, rather than the expected nitration. escholarship.org This outcome is thought to be due to acidic impurities in the nitrating agent. escholarship.org This selective removal of one stannyl (B1234572) group opens up pathways for the synthesis of unsymmetrically substituted acetylenes. The remaining stannyl group can then be used in subsequent cross-coupling reactions. nih.gov

This compound is a key building block in the synthesis of acetylene-bridged fluorescent systems, also known as through-bond energy transfer (TBET) cassettes. acs.orgnih.govacs.org These systems consist of two different fluorescent dyes linked by an acetylene bridge. acs.orgnih.govacs.org In these cassettes, excitation of one dye (the donor) leads to efficient energy transfer through the acetylene bridge to the second dye (the acceptor), which then fluoresces. researchgate.netnnl.gov.np This process results in a large pseudo-Stokes shift, which is advantageous for various applications in fluorescence imaging and sensing. researchgate.net The synthesis of these systems is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, between a halogenated fluorescent dye and this compound. acs.orgnih.govacs.orgresearchgate.net

Mechanistic Investigations and Catalytic Aspects in Reactions of Bis Tributylstannyl Acetylene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of the Stille reaction, involving Bis(tributylstannyl)acetylene, is a well-studied process that provides a framework for understanding the transformation of reactants into products through a series of elementary steps mediated by a palladium catalyst.

The generally accepted mechanism for the Stille cross-coupling reaction involves a catalytic cycle that shuttles between palladium(0) and palladium(II) oxidation states. chemistryworld.com The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of an organic electrophile, typically an organic halide (R¹-X), to a 14-electron Pd(0) complex. libretexts.org This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a 16-electron square planar Pd(II) intermediate. libretexts.org The oxidation state of palladium changes from 0 to +2 in this process. While a concerted mechanism is common, an SN2-type mechanism can also occur, particularly with sp³-hybridized organohalides. wikipedia.org The initial product of a concerted oxidative addition is a cis-complex, which often rapidly isomerizes to the more stable trans-isomer. chemeurope.comuwindsor.ca

Transmetalation : This is often the rate-determining step of the catalytic cycle. researchgate.net The Pd(II) complex formed in the previous step reacts with the organostannane reagent, in this case, this compound (R³₃Sn-R²). One of the tributylstannyl groups is exchanged for the halide on the palladium center, generating a new Pd(II) intermediate with both organic coupling partners attached. The mechanism of transmetalation can vary depending on the substrates and reaction conditions, with an associative pathway being the most common. wikipedia.org

Reductive Elimination : The final step in the cycle is the reductive elimination from the Pd(II) intermediate. The two organic groups (R¹ and R²) are coupled to form the desired product (R¹-R²), and the palladium catalyst is regenerated in its active Pd(0) state, which can then enter another catalytic cycle. nrochemistry.com For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium center. uwindsor.ca

Pd(0) + R¹-X → R¹-Pd(II)-X (Oxidative Addition)

R¹-Pd(II)-X + (Bu₃Sn)₂C₂ → R¹-Pd(II)-C₂SnBu₃ + Bu₃Sn-X (Transmetalation)

R¹-Pd(II)-C₂SnBu₃ → R¹-C₂SnBu₃ + Pd(0) (Reductive Elimination)

Ancillary ligands, typically phosphines, play a critical role in modulating the properties of the palladium catalyst and, consequently, the efficiency and selectivity of the Stille reaction. tcichemicals.com The electronic and steric properties of these ligands can significantly influence each step of the catalytic cycle.

Selectivity : Chiral ligands are instrumental in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. nih.gov In the context of reactions involving this compound, while not always the primary focus, the ligand environment can influence the stereochemical outcome of the reaction, particularly when creating new stereocenters. nih.gov The design of ligands that can effectively control both reactivity and selectivity is a major area of research in catalysis. uit.no

The table below summarizes the general effects of ligand properties on the key steps of the Stille coupling:

| Ligand Property | Effect on Oxidative Addition | Effect on Transmetalation | Effect on Reductive Elimination |

|---|---|---|---|

| Electron-Rich | Accelerates | Can be slowed | Slows |

| Electron-Poor | Slows | Accelerates | Accelerates |

| Sterically Bulky | Can promote formation of active catalyst | Can be influenced | Accelerates |

Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep insights into the mechanisms of transition metal-catalyzed reactions. These theoretical studies allow for the detailed examination of reaction pathways, intermediates, and transition states that are often difficult to observe experimentally.

DFT calculations have been extensively used to model the full catalytic cycle of the Stille reaction, providing valuable information on the energetics of each elementary step. researchgate.netpolito.it By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Studies have focused on modeling the transition states of the oxidative addition, transmetalation, and reductive elimination steps. For instance, DFT calculations have shown that the oxidative addition of an organic halide to a Pd(0) complex can proceed through a three-center transition state. uwindsor.ca The transmetalation step has been modeled with and without the assistance of coordinating solvents or additives, revealing that nucleophilic assistance at the tin atom can significantly lower the activation barrier. researchgate.netunipi.it The calculations have also elucidated the necessity for a cis-arrangement of the organic ligands for the final reductive elimination step to occur. uwindsor.ca These computational models have been instrumental in rationalizing experimental observations and in the design of more efficient catalytic systems. polito.it

DFT calculations are also powerful tools for understanding and predicting the regioselectivity and stereoselectivity of metal-catalyzed reactions. nih.gov In reactions where multiple isomeric products can be formed, DFT can be used to calculate the activation energies for the different pathways leading to each isomer. The pathway with the lower activation energy is expected to be the major one, thus allowing for the prediction of the regiochemical or stereochemical outcome.

For example, in the cross-coupling of unsymmetrical alkynes, DFT can help to elucidate the factors that control which end of the alkyne adds to the palladium center. du.edu These factors can include steric interactions between the substrate and the ligands, as well as electronic effects. semanticscholar.org Similarly, in asymmetric catalysis, DFT can be used to model the transition states leading to different enantiomers, providing insights into the origin of enantioselectivity and guiding the design of more effective chiral ligands. nih.gov While specific DFT studies on the regioselectivity of this compound itself are not widely reported, the principles derived from studies of similar systems are applicable. du.edu

Influence of Reaction Conditions on Pathway Selectivity and Product Yields

The outcome of a Stille cross-coupling reaction is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, reaction temperature, and the presence of additives can have a dramatic effect on the reaction rate, product yield, and selectivity. ikm.org.my

Solvent Effects : The polarity of the solvent can influence the rates of the different steps in the catalytic cycle. Polar, non-protic solvents like DMF, THF, and acetonitrile are commonly used. mdpi.comrsc.org In some cases, the coordinating ability of the solvent can play a significant role, potentially altering the active catalytic species and inverting the selectivity of the reaction. rsc.org Less polar solvents such as toluene and dioxane have also been successfully employed, with the optimal choice often being substrate-dependent. ikm.org.myrsc.org

Temperature : The reaction temperature is a critical parameter. While many Stille couplings require elevated temperatures to proceed at a reasonable rate, high temperatures can also lead to side reactions and decomposition of the catalyst or substrates. mdpi.comnih.gov The development of highly active catalysts has enabled many Stille reactions to be carried out at or near room temperature. nih.gov

Additives : The addition of certain reagents can have a significant impact on the Stille reaction.

Copper(I) Salts : Copper(I) iodide (CuI) is a common additive that can accelerate the transmetalation step. harvard.edu The exact role of the copper salt is still a subject of debate, but it is believed to act as a co-catalyst, possibly by forming a more reactive organocopper intermediate. researchgate.net

Lithium Chloride : LiCl is often added to Stille reactions, particularly when vinyl triflates are used as electrophiles. It is thought to facilitate the reaction by breaking up palladium-halide dimers and by accelerating the rate of reductive elimination.

Amines : The presence of an amine can be crucial, especially in reactions involving tetraalkynylstannanes. rsc.org The nature and concentration of the amine can dramatically affect the reaction rate and yield. rsc.org

The following table provides a summary of the effects of various reaction conditions on the Stille coupling reaction:

| Reaction Condition | Effect on Reaction | Examples of Common Choices |

|---|---|---|

| Solvent | Influences solubility, catalyst stability, and reaction rates. Can alter selectivity. | DMF, THF, Toluene, Dioxane, Acetonitrile ikm.org.mymdpi.com |

| Temperature | Affects reaction rate and can influence side reactions. | Room temperature to >100 °C mdpi.comnih.gov |

| Additives (e.g., CuI, LiCl, Amines) | Can accelerate key steps (e.g., transmetalation), improve yields, and influence selectivity. | CuI, LiCl, Et₂NH, Et₃N rsc.orgharvard.edu |

Development of Novel Catalytic Systems for Alkyne Transformations

The quest for selective and high-yielding transformations of this compound has spurred the development of several novel catalytic systems. Research has predominantly centered on transition metal catalysts, with ruthenium, palladium, and copper complexes showing significant promise in mediating a range of reactions, including hydrogenation, cross-coupling, and hydrostannylation.

Ruthenium-Catalyzed Semihydrogenation

A notable advancement in the catalytic transformation of this compound is its trans-selective semihydrogenation. An efficient catalytic system for this transformation utilizes a commercially available ruthenium hydride complex. This method is distinguished by its operational simplicity and mild reaction conditions.

The reaction proceeds with high stereoselectivity, yielding the corresponding (E)-1,2-bis(tributylstannyl)ethene. This transformation is particularly valuable as it provides access to stereodefined vinylstannanes, which are important intermediates in organic synthesis. The catalytic system demonstrates a broad functional group tolerance, although the specific compatibility with various functionalities on substituted bis(stannyl)acetylenes is an area for further exploration.

Detailed Research Findings: Ruthenium-Catalyzed Trans-Semihydrogenation

| Catalyst | Substrate | Product | Selectivity | Conditions | Reference |

| Ruthenium Hydride Complex | This compound | (E)-1,2-Bis(tributylstannyl)ethene | High (trans-selective) | Low hydrogen pressure, low temperature | ACS Catalysis |

Table 1: Summary of Ruthenium-Catalyzed Trans-Semihydrogenation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are renowned for their efficacy in facilitating cross-coupling reactions, and their application in the transformation of this compound is a significant area of research. In these reactions, this compound can serve as a donor of a tributylstannyl or a stannylacetylene moiety.

The Stille coupling, a cornerstone of organotin chemistry, represents a key transformation. While direct coupling of both stannyl (B1234572) groups in this compound in a single step with two equivalents of an organic electrophile is conceivable, stepwise and selective functionalization presents a more nuanced synthetic challenge. The development of palladium catalytic systems with tailored ligands is crucial for controlling the reactivity and achieving selective mono- or di-functionalization of the acetylene (B1199291) core. Research in this area is focused on designing catalysts that can differentiate between the two stannyl groups or control the sequential coupling steps.

Copper-Catalyzed Alkyne Transformations

Copper-based catalytic systems have also been explored for the transformation of this compound, particularly in the context of hydrostannylation and related addition reactions. While direct hydrostannylation of this compound itself is not a primary focus, the principles derived from copper-catalyzed hydrostannylation of terminal alkynes using distannanes are highly relevant.

These studies suggest that a copper catalyst can activate the Sn-Sn bond in a distannane, facilitating its addition across an alkyne. By analogy, a copper catalyst could potentially mediate the addition of one tributylstannyl group from this compound to another alkyne, or facilitate other addition reactions across the carbon-carbon triple bond. The development of chiral copper catalysts could also open avenues for enantioselective transformations.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

Bis(tributylstannyl)acetylene serves as a crucial reagent in the synthesis of elaborate molecular structures, including polycyclic aromatic hydrocarbons and diarylalkynes. Its ability to participate in palladium-catalyzed cross-coupling reactions allows for the precise and efficient formation of carbon-carbon bonds, which is fundamental to the assembly of these complex systems.

A notable application of this compound is in the synthesis of spiro-annulated polycyclic aromatic hydrocarbons (PAHs). These three-dimensional structures are of interest due to their unique photophysical and electronic properties. A specific example is the synthesis of the symmetric di{2-(9,9'-spirobifluorenyl)}-acetylene. This synthesis was achieved through a Stille-type coupling reaction between 2-bromo-9,9'-spirobifluorene and this compound, which proceeded in a moderate yield. rylene-wang.com The spiro[fluorene-9,9′-xanthene] (SFX) unit is another important building block in this class of compounds, known for its non-planarity and facile one-pot synthesis. researchgate.net

| Reactant 1 | Reactant 2 | Coupling Type | Product | Significance |

|---|---|---|---|---|

| 2-bromo-9,9'-spirobifluorene | This compound | Stille Coupling | di{2-(9,9'-spirobifluorenyl)}-acetylene | Synthesis of a three-dimensional spiro-annulated PAH rylene-wang.com |

This compound is a key precursor in the synthesis of diarylalkynes, which are important structural motifs in many functional organic materials. The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. wikipedia.orgorganic-chemistry.org In this context, this compound reacts with aryl halides in the presence of a palladium catalyst to yield symmetrical or unsymmetrical diarylalkynes. wiley-vch.de The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the diarylalkyne product. wikipedia.org The Stille reaction is valued for its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture. thermofisher.com

Synthesis of Functionalized Acetylene (B1199291) Derivatives

This compound is an important reagent for creating a variety of functionalized acetylene derivatives. One of the primary methods for this is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst and is carried out under mild conditions. wikipedia.org

The use of this compound in a sequential Sonogashira coupling allows for the synthesis of unsymmetrical diarylacetylenes. In the first step, one of the tributylstannyl groups reacts with an aryl halide. The resulting mono-arylated acetylene can then be isolated and reacted with a different aryl halide in a second Sonogashira coupling to produce an unsymmetrical diarylacetylene. This stepwise approach provides a high degree of control over the final product structure. The Sonogashira reaction is a versatile and widely used method for the preparation of internal acetylenes. washington.edu

| Reaction Type | Key Reagents | Catalyst System | Product Class | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | This compound, Aryl/Vinyl Halides | Palladium and Copper | Functionalized Acetylene Derivatives | Mild reaction conditions, broad functional group tolerance wikipedia.org |

Intermediates in Drug Discovery and Pharmaceutical Development

Organometallic compounds, including this compound, are valuable as reagents, catalysts, and precursor materials in the pharmaceutical industry. americanelements.com The acetylene group itself is a recognized structural feature in a wide range of therapeutic agents. nih.gov this compound serves as a versatile building block in the synthesis of complex organic molecules that are often the basis for new pharmaceuticals. chemimpex.com Its ability to participate in cross-coupling reactions allows for the introduction of the acetylene moiety into a diverse range of molecular scaffolds, which is a key strategy in medicinal chemistry for exploring structure-activity relationships. chemimpex.comnih.gov Pharmaceutical intermediates are crucial in connecting basic chemical research with drug production, impacting the efficiency and cost-effectiveness of drug development.

Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Conjugated Polymers

Bis(tributylstannyl)acetylene is extensively used to introduce acetylene (B1199291) bridges into polymer backbones. This creates extended π-conjugated systems, which are essential for materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics. The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide, is the most common method employed for these syntheses.

A notable application of this compound is in the synthesis of pyromellitic diimide (PyDI)-ethynylene homopolymers. These polymers are of interest for their potential use as n-channel (electron-transporting) materials in OFETs. In a typical synthesis, a dibrominated pyromellitic diimide is reacted with this compound under Stille coupling conditions to connect the PyDI units with triple bond linkages.

Researchers have synthesized and characterized solution-processable PyDI-acetylene-based conjugated homopolymers. One such polymer, featuring a simple octyl side chain, demonstrated electron transport in a top-gate, bottom-contact OFET device. This polymer exhibited an electron mobility of approximately 2 × 10⁻⁴ cm² V⁻¹ s⁻¹ and an on/off ratio of 10³. Cyclic voltammetry studies confirmed that these polymers possess sufficient electron affinity to accept electrons, a key requirement for n-channel materials.

Table 1: Electronic Properties of a Pyromellitic Diimide-Ethynylene Homopolymer

| Property | Value |

|---|---|

| Electron Mobility (μe) | ~2 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| On/Off Ratio | 10³ |

Data sourced from studies on an octyl-substituted PyDI-ethynylene homopolymer.

This compound is also a key reagent in the synthesis of organosilole-ethynylene co-oligomers, which have been investigated as anode materials for lithium-ion secondary batteries. The synthesis involves a Stille co-oligomerization of 2,5-dibromo-3,4-diphenyl-1,1-disubstituted-siloles with this compound, catalyzed by a palladium complex.

These co-oligomers function as active anode materials. A coin cell fabricated with a co-oligomer featuring isopropyl substituents (IIIa) demonstrated promising anodic properties. The material showed good cycling performance and capacity recovery. For instance, when the current density was increased from 0.1 to 10 C, the capacity decreased, but upon returning the current density to 1 C, the capacity recovered to 97% of its initial value at that rate. The long-cycle performance of this material at a current of 1 C showed a charge capacity of 725 mAh g⁻¹ after 500 cycles, highlighting its potential for use in durable lithium-ion batteries.

Table 2: Cycling Performance of Organosilole-Ethynylene Co-oligomer (IIIa) as a Li-ion Battery Anode

| Cycle Number | Charge Capacity (mAh g⁻¹) at 1 C |

|---|---|

| 1 | 1602 |

| 2 | 494 |

| 3 | 391 |

| 50 | 346 |

| 100 | 364 |

| 200 | 435 |

| 300 | 528 |

| 400 | 625 |

Data represents the long-cycle performance of the co-oligomer IIIa.

While direct synthesis of perylene (B46583) bisimide (PBI) oligomers using this compound is not extensively detailed in the provided search results, the synthesis of analogous naphthalene (B1677914) diimide (NDI) polymers provides a strong precedent. A simple, one-step Stille coupling procedure between a brominated naphthalene diimide and this compound has been used to create novel alkyne-linked NDI polymers. This approach demonstrates the feasibility of using this compound to create ethynylene-linked rylene diimide polymers.

Perylene bisimide derivatives are highly sought after for their excellent electronic properties, including strong absorption in the visible region and good charge transport characteristics. The incorporation of an ethynylene bridge via reaction with this compound would further enhance the π-conjugation of these systems, potentially leading to materials with improved performance in electronic and optoelectronic devices. PBI derivatives are noted for their good solubility in organic solvents, strong absorptions in the red region of the spectrum, and broad fluorescence, making them appealing for various applications.

Polymeric acenes, which are polymers incorporating fused aromatic rings like anthracene (B1667546), are materials with potentially low band gaps, making them interesting for electronic applications. The introduction of ethynylene bridges between acene units is a strategy to create novel π-conjugated polymers. While the direct use of this compound for this purpose is not explicitly documented in the provided search results, alternative methods for creating such structures exist.

For instance, an on-surface synthesis protocol has been developed to produce poly(p-anthracene ethynylene) molecular wires on a gold substrate. This method involves the annealing of a quinoid anthracene precursor with geminal dibromo-methylene groups (=CBr₂) to induce a homocoupling reaction that forms the ethynylene bridge. This on-surface approach circumvents solubility issues often encountered with long, rigid conjugated polymers. Solution-based methods using Stille or Sonogashira coupling with this compound could offer a complementary route to these materials, potentially allowing for bulk synthesis if solubility challenges with the acene monomers can be overcome.

Creation of Organometallic Frameworks and Nanostructures

This compound serves as a linear, rigid building block for the construction of more complex organometallic architectures, including frameworks and discrete nanostructures. Its two reactive tin centers allow it to be coupled with two metal-containing units, forming well-defined geometric structures.

A specific example is the synthesis of ethynylene-bridged porphyrin dimers. In one study, a β-to-β ethynylene-bridged Ni(II) porphyrin dimer was synthesized through a two-fold Stille coupling reaction between an iodinated porphyrin complex and half an equivalent of this compound. This reaction demonstrates the utility of this compound in creating precisely defined, conjugated nanostructures. Furthermore, the compound has been used in the synthesis of organic linkers that are subsequently used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis.

Development of Functionalized Surfaces and Sensor Technologies

The potential for this compound to be used in the creation of functionalized surfaces for sensor technology has been noted. The acetylene unit can be incorporated into a larger molecule that is then tethered to a surface, or the reactive stannyl (B1234572) groups could potentially be used to anchor the molecule to specific substrates. The rigid, conductive nature of the ethynylene linker is desirable for applications in molecular electronics and chemical sensors, where it can facilitate charge transport or provide a well-defined structural element.

However, specific examples detailing the synthesis and application of this compound in the development of functionalized surfaces and sensors are not prevalent in the reviewed scientific literature. While general chemical suppliers highlight its potential in this area, detailed research studies demonstrating its direct use in forming self-assembled monolayers or as a key component in a sensor's active layer are scarce. The development of such applications remains an area for future research.

Theoretical and Computational Chemistry of Bis Tributylstannyl Acetylene and Its Derivatives

Electronic Structure Analysis and Bonding Characteristics of Organotin-Alkyne Systems

The electronic structure of bis(tributylstannyl)acetylene is characterized by the interplay between the tin-carbon (Sn-C) sigma (σ) bonds and the acetylene (B1199291) carbon-carbon (C≡C) pi (π) system. The tin atom, a member of Group 14, has a valence electron configuration of 5s²5p² youtube.com. In tetravalent organotin compounds, it typically undergoes sp³ hybridization to form four covalent bonds.

The Sn-C bond is significantly longer and weaker than a C-C bond, which is a primary reason for the high reactivity of organostannanes in cross-coupling reactions. Computational studies focused on the homolytic bond dissociation energy (BDE) of the C-Sn bond have benchmarked various DFT functionals to accurately model its cleavage. For instance, the BLYP-D3 functional with the SDD basis set has been shown to perform remarkably well in reproducing experimental BDE values for organotin compounds researchgate.net. The reactivity of these compounds is directly related to the ease of this homolytic cleavage researchgate.net.

A key feature in unsaturated organotin systems is the interaction between the tin atom's orbitals and the adjacent π-system. This phenomenon, known as σ–π conjugation, involves the mixing of the low-lying empty σ* orbital of the Sn-C bond with the π* antibonding orbital of the alkyne. This interaction has a significant electronic consequence: it effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, while the Highest Occupied Molecular Orbital (HOMO) remains relatively unperturbed nih.gov. This LUMO-lowering effect enhances the electron-accepting capability of the molecule at the π-system.

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding, intramolecular interactions, and charge delocalization mendeley.commaterialsciencejournal.org. In this compound, NBO analysis would quantify the delocalization of electron density from the filled π orbitals of the acetylene moiety into the vacant σ* orbitals of the Sn-C bonds, providing a quantitative measure of the hyperconjugative stabilization.

Table 1: Representative Bond Parameters in Organotin-Alkyne Systems

Interactive Data Table

| Bond/Parameter | Typical Value | Computational Method Reference | Significance |

| Sn-C(sp) Bond Length | ~2.15 Å | DFT Calculations | Longer & weaker than C-C, key to reactivity. |

| C≡C Bond Length | ~1.20 Å | Standard Acetylene Data | Indicates triple bond character. |

| Sn-C BDE | 50-70 kcal/mol | BLYP-D3/SDD researchgate.net | Low energy facilitates cleavage in reactions. |

| C-Sn-C Angle | ~109.5° | Assumed Tetrahedral Sn | Indicates sp³ hybridization at the tin center. |

Conformational Analysis and Intermolecular Interactions in Derived Structures

The conformational landscape of this compound is dominated by the flexibility of the four n-butyl chains attached to each tin atom. Each Sn-C and C-C single bond within these chains is a rotatable bond, leading to a multitude of possible conformers. Computational conformational analysis, often performed by scanning the potential energy surface through systematic rotation of dihedral angles, can identify low-energy conformers mdpi.com. For the parent molecule, the extended, anti-periplanar arrangement of the butyl chains is generally expected to be sterically favored, though in solution and in the solid state, a complex mixture of conformers may exist.

Intermolecular interactions play a crucial role in the solid-state packing and bulk properties of this compound and its derivatives. For the parent compound, which lacks highly polar functional groups, the primary intermolecular forces are expected to be van der Waals interactions between the bulky, flexible alkyl chains.

However, in derivatives of this compound, more specific and stronger interactions can dictate the supramolecular architecture.

Secondary Bonding: Organotin compounds are known to engage in secondary bonding, where an intramolecular or intermolecular interaction occurs between the tin atom (acting as a Lewis acid) and a heteroatom (acting as a Lewis base) nih.gov. These Sn···O, Sn···S, or Sn···N distances are typically longer than a covalent bond but shorter than the sum of the van der Waals radii.

Halogen Bonding: In halogenated derivatives, intermolecular Sn···Cl interactions can lead to the formation of polymeric, self-associated structures in the solid state nih.gov.

Hydrogen Bonding: Derivatives containing functional groups capable of hydrogen bonding (e.g., hydroxyls, amides) can form extensive networks. Crystal structures of some organotin compounds have been shown to be stabilized by intermolecular hydrogen bonds frontiersin.org.

These varied interactions, from weak van der Waals forces to stronger secondary bonds, are critical in organometallic crystal engineering and can be analyzed using computational tools to understand and predict crystal packing rsc.orgmdpi.com.

Prediction of Reactivity and Selectivity via Computational Methods

This compound is a key reagent in Stille cross-coupling reactions, where it is used to install an acetylene or a stannylacetylene unit onto an organic framework wikipedia.org. Computational chemistry offers a powerful approach to predict the reactivity and selectivity of such reactions by modeling the entire catalytic cycle.

The mechanism of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination researchgate.net. A full computational study, typically using DFT, would involve:

Locating Stationary Points: Calculating the geometries and energies of all reactants, intermediates, products, and, crucially, the transition states connecting them.

Modeling the Catalytic Cycle: Simulating each step of the cycle. For a reaction involving this compound (R₃Sn-C≡C-SnR₃) and an organic halide (R'-X) with a Palladium catalyst (PdL₂):

Oxidative Addition: PdL₂ + R'-X → R'-Pd(L)₂-X

Transmetalation: R'-Pd(L)₂-X + R₃Sn-C≡C-SnR₃ → R'-Pd(L)₂-C≡C-SnR₃ + R₃Sn-X (This is often the rate-determining step).

Reductive Elimination: R'-Pd(L)₂-C≡C-SnR₃ → R'-C≡C-SnR₃ + PdL₂

Predicting Selectivity: In cases where multiple products can form (e.g., regio- or stereoisomers), comparing the activation barriers for the competing pathways allows for the prediction of the major product. For example, challenges in using secondary alkylstannanes, such as isomerization via β-hydride elimination, can be computationally investigated by modeling the transition states for both the desired cross-coupling and the undesired isomerization pathways nih.gov.

While a specific, complete computational study of the Stille reaction with this compound is not widely published, the methodology is well-established from studies on other cross-coupling reactions, such as the Suzuki-Miyaura coupling researchgate.net. Such calculations provide invaluable insight into ligand effects, solvent effects, and the intrinsic reactivity of the organostannane.

Frontier Molecular Orbital (FMO) Theory Applications to π-Conjugated Systems

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile) youtube.comyoutube.com. The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity.

In this compound, the relevant frontier orbitals are derived from the acetylene π-system but are modulated by the tributylstannyl substituents.

HOMO: The Highest Occupied Molecular Orbital is primarily the π-bonding orbital of the C≡C triple bond. It is from this orbital that the molecule would donate electrons in a nucleophilic interaction.

LUMO: The Lowest Unoccupied Molecular Orbital is primarily the π-antibonding orbital of the C≡C bond. However, as discussed in Section 7.1, this orbital mixes with the low-lying Sn-C σ orbitals. This σ–π conjugation lowers the energy of the LUMO, making the molecule a better electron acceptor than a simple alkyne nih.gov.

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity mdpi.comresearchgate.net. Computational studies on related π-conjugated organostannanes, such as stannoles, have used DFT to calculate these gaps. These studies confirm that incorporating tin into a conjugated system effectively lowers the HOMO-LUMO gap, primarily through stabilization of the LUMO nih.govrsc.org. This enhanced reactivity is fundamental to the utility of organostannanes in organic synthesis.

Table 2: Calculated Frontier Orbital Data for Related Organotin Systems

Interactive Data Table

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| Stannole Monomer | Not specified | Not specified | 3.17 - 3.24 | DFT | nih.govrsc.org |

| Stannole-Thiophene Polymer | Not specified | Not specified | 1.61 - 1.79 | DFT | nih.govrsc.org |

In the context of the Stille reaction, the organostannane formally acts as the nucleophilic partner during the transmetalation step. FMO theory suggests an interaction between the HOMO of the organostannane (localized on the Sn-C bond being transferred) and the LUMO of the Pd(II) complex. The presence of the π-system and the electronic effects of the stannyl (B1234572) groups are thus crucial in tuning the orbital energies to facilitate this key step in the catalytic cycle.

Emerging Research Directions and Future Prospects

Sustainable Synthesis and Green Chemistry Approaches in Stannylacetylene Chemistry

The principles of green chemistry are increasingly influencing the synthesis and application of organotin compounds, including Bis(tributylstannyl)acetylene. bio-conferences.orgrsc.org A primary focus is the development of more environmentally benign synthetic protocols that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jddhs.combeilstein-journals.org

Key areas of research in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. organic-chemistry.orgnih.gov

Safer Solvents and Auxiliaries: Investigating the use of greener solvents or even solvent-free reaction conditions to minimize the environmental impact associated with traditional organic solvents. mdpi.comresearchgate.net

Catalytic Reagents: Shifting from stoichiometric to catalytic methods to reduce waste and enhance reaction efficiency. bio-conferences.orgorganic-chemistry.org This includes the development of more efficient and recyclable catalysts for the synthesis and subsequent reactions of stannylacetylenes.

Renewable Feedstocks: Exploring the potential of using renewable raw materials as starting points for the synthesis of organotin reagents, although this is a long-term goal for the field. jddhs.comnih.gov

The drive for sustainability also involves replacing highly toxic organotin compounds, such as tributyltin hydride, with safer alternatives in various chemical transformations. bio-conferences.org This has spurred research into developing new synthetic methodologies that retain the utility of stannylacetylenes while mitigating their environmental and health impacts.

| Green Chemistry Principle | Application in Stannylacetylene Chemistry | Potential Impact |

|---|---|---|

| Waste Prevention | Developing one-pot syntheses and minimizing the use of protecting groups. | Reduced generation of byproducts and purification waste. nih.gov |

| Atom Economy | Optimizing reactions to ensure maximum incorporation of reactants into the final product. | Increased resource efficiency and reduced costs. organic-chemistry.org |

| Less Hazardous Chemical Synthesis | Designing synthetic pathways that avoid the use of highly toxic reagents and intermediates. nih.gov | Improved safety for researchers and reduced environmental contamination. |

| Safer Solvents | Utilizing water, ionic liquids, or supercritical fluids as reaction media. | Reduced volatile organic compound (VOC) emissions and solvent-related waste. researchgate.net |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. | Lower waste generation and potential for catalyst recycling. bio-conferences.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transformative technologies in modern chemical research and production. soci.orgmpg.de The application of these techniques to the synthesis and derivatization of this compound offers several potential advantages.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. beilstein-journals.orgtue.nl The enhanced heat and mass transfer in microreactors can also enable the use of highly reactive intermediates and exothermic reactions with greater safety compared to traditional batch processes. youtube.comeuropa.eu

The integration of flow chemistry with automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govmit.edu This is particularly valuable for optimizing the synthesis of this compound derivatives for applications in materials science and drug discovery.

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize the risks associated with hazardous reagents and exothermic reactions. europa.eu | Safer handling of potentially toxic organotin compounds. |

| Precise Control | Accurate control over reaction parameters leads to improved reproducibility and product quality. beilstein-journals.org | Higher yields and purities of this compound and its derivatives. |

| Scalability | Scaling up production is often more straightforward in flow systems compared to batch reactors. youtube.com | Facilitates the production of larger quantities of material for advanced applications. |

| Automation | Enables high-throughput experimentation and the automated synthesis of compound libraries. nih.govbeilstein-journals.org | Accelerates the discovery of new derivatives with desired properties. |

Advanced Functional Material Design and Development Beyond Current Applications

This compound is a valuable building block for the creation of advanced functional materials. chemimpex.com Its rigid acetylene (B1199291) core and reactive tin-carbon bonds allow for its incorporation into a variety of polymeric and nanostructured materials.

Current research is focused on designing and synthesizing novel materials with tailored electronic, optical, and mechanical properties. youtube.com Some promising areas of investigation include:

Conductive Polymers: Utilizing this compound in the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

Nanomaterials: Employing this compound as a precursor for the synthesis of well-defined nanostructures with potential applications in catalysis and sensing. chemimpex.com

Self-Healing Materials: Exploring the incorporation of dynamic bonds, potentially derived from stannylacetylene units, into polymers to create materials with self-repairing capabilities.

The ability to precisely control the structure and properties of these materials at the molecular level is a key driver of innovation in this field. youtube.com

Expanding the Scope of Catalytic Transformations and Derivatization

The synthetic utility of this compound is largely derived from its participation in a wide range of catalytic cross-coupling reactions, most notably the Stille coupling. sigmaaldrich.com Future research in this area is aimed at expanding the scope of these transformations and developing new catalytic methods for the derivatization of stannylacetylenes.

Key research directions include:

Development of Novel Catalysts: Designing more active, stable, and selective catalysts for Stille and other cross-coupling reactions involving stannylacetylenes. This includes the exploration of catalysts based on earth-abundant metals as alternatives to palladium.

C-H Activation: Investigating the direct functionalization of C-H bonds in the presence of stannylacetylene moieties to create more complex molecular architectures in a more step-economical fashion.

Programmable Catalysis: Exploring the use of external stimuli, such as light or electricity, to control the catalytic activity and selectivity in reactions involving stannylacetylenes, enabling the synthesis of complex molecules with high precision. youtube.com

These advancements will not only enhance the synthetic toolbox for organic chemists but also open up new avenues for the creation of novel molecules with interesting biological or material properties.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions and their use in the construction of large, well-defined molecular assemblies. nih.gov Organotin compounds have been shown to participate in self-assembly processes, forming structures such as coordination polymers and discrete cages. acs.orgorientjchem.org

The unique linear geometry of the acetylene unit in this compound, combined with the potential for coordination to the tin atoms, makes it an interesting candidate for the design of novel supramolecular architectures. nih.gov Research in this area could lead to the development of:

Molecular Cages and Capsules: Designing self-assembled structures capable of encapsulating guest molecules, with potential applications in drug delivery and catalysis.

Coordination Polymers: Synthesizing extended networks with interesting electronic or porous properties for applications in sensing and gas storage. acs.org

Hierarchically Structured Materials: Utilizing self-assembly principles to create complex, multi-level structures with emergent properties. nih.govsemanticscholar.org

The exploration of this compound in the context of supramolecular chemistry is a relatively new but promising field that could lead to the discovery of novel materials with unique functions. rsc.org

Q & A

Q. What are the primary synthetic applications of Bis(tributylstannyl)acetylene in organic chemistry?

this compound is widely used as a stannylated alkyne precursor in Stille coupling reactions to construct carbon-carbon bonds, particularly in synthesizing conjugated systems. For example, it reacts with aryl halides or tetrazines to form bis-aryl acetylenes or diazine intermediates, enabling access to complex heterocycles like 4,5-bis(indol-3-yl)-1,2-diazines . Its high reactivity under mild conditions (e.g., 45°C in dioxane) makes it suitable for thermally sensitive substrates.

Q. How is this compound employed in the synthesis of conjugated polymers?

In materials science, this compound facilitates the synthesis of n-channel semiconducting polymers via Pd-catalyzed coupling. For instance, pyromellitic diimide (PyDI)-acetylene homopolymers are synthesized by reacting 3,6-dibromo-N,N'-dialkyl PyDI derivatives with this compound. These polymers exhibit electron mobility up to 2 × 10⁻⁴ cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), with performance influenced by side-chain engineering (e.g., octyl vs. trifluoromethylphenethyl groups) .

Q. What experimental protocols are recommended for handling this compound?

Key protocols include:

- Catalyst selection : (Ph₃P)₂PdCl₂ outperforms (Ph₃P)₄Pd in Stille couplings .

- Additives : CuI or LiCl suppresses proto-deiodination side reactions .

- Solvent and conditions : Dry toluene under nitrogen, reflux for 48 hours, followed by column chromatography (CHCl₃) and recrystallization for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound-mediated couplings?

Optimization strategies include:

- Factorial design : Vary independent variables (e.g., acetylene/HCl flow rates) to map conversion efficiency. For example, a 3² factorial design identified 60% acetylene conversion under specific flow conditions .

- Additive screening : CuCl₂ enhances reactivity by stabilizing Pd intermediates, while LiCl minimizes side reactions .

- Temperature control : Mild thermal conditions (45°C) maximize conversions (97%) in Diels-Alder reactions with tetrazines .

Q. What role does side-chain engineering play in the electronic properties of polymers derived from this compound?

Side chains critically impact charge transport and film morphology :

- Octyl chains : Promote amorphous thin films with measurable electron mobility (2 × 10⁻⁴ cm² V⁻¹ s⁻¹) due to enhanced intermolecular interactions .

- Trifluoromethylphenethyl chains : Introduce steric hindrance, disrupting conjugation and eliminating electron mobility . Analytical techniques like cyclic voltammetry (electron affinity), XRD (crystallinity), and AFM (surface morphology) are essential for characterization .

Q. What analytical methods are critical for characterizing intermediates and products in this compound-based syntheses?

- NMR spectroscopy : Confirms regioselectivity in coupling reactions (e.g., δ 7.45 ppm for aromatic protons in hexaphenylbenzenes) .

- Chromatography : Column chromatography (CHCl₃) isolates pure products, while recrystallization from chloroform/methanol improves crystallinity .

- Mass spectrometry : Validates molecular weights of intermediates, such as diazine derivatives .

Q. How do mechanistic studies explain the selectivity of this compound in cross-coupling reactions?

Mechanistic insights include:

- Oxidative addition : Pd⁰ activates aryl halides, forming Pd-aryl intermediates.

- Transmetallation : this compound transfers the stannyl-alkynyl group to Pd, followed by reductive elimination to form the C–C bond.

- Side-reaction suppression : LiCl coordinates to Pd, reducing proto-deiodination by stabilizing reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |